

# Unveiling the Molecular Architecture of Asterriquinol D Dimethyl Ether: A Structural Confirmation Guide

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## Compound of Interest

Compound Name: *Asterriquinol D dimethyl ether*

Cat. No.: *B10787093*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data confirming the structure of **Asterriquinol D dimethyl ether**, a fungal metabolite with cytotoxic properties. By presenting the spectroscopic data and the methodologies used for its characterization, this document serves as a valuable resource for researchers working with this and related compounds.

## Structural Confirmation Data

The structural elucidation of **Asterriquinol D dimethyl ether** is supported by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented here is consistent with the structure of 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis-1H-indole.

Technique	Observed Data	Interpretation
$^1\text{H}$ NMR	Chemical shifts ( $\delta$ ) and coupling constants (J) corresponding to aromatic protons of two indole rings and methoxy groups.	Confirms the presence of the bis-indolyl and tetramethoxy-phenyl moieties.
$^{13}\text{C}$ NMR	Resonances consistent with the carbon skeleton of the proposed structure, including indole and substituted benzene ring carbons.	Corroborates the connectivity of the molecular framework.
HR-MS	Accurate mass measurement consistent with the molecular formula $\text{C}_{26}\text{H}_{24}\text{N}_2\text{O}_4$ .	Determines the elemental composition of the molecule.
UV-Vis	Absorption maxima characteristic of the chromophoric system.	Provides information about the electronic structure of the compound.

## Experimental Protocols

The confirmation of the structure of **Asterriquinol D dimethyl ether** relies on standard laboratory techniques for the isolation and analysis of natural products.

## Isolation and Purification

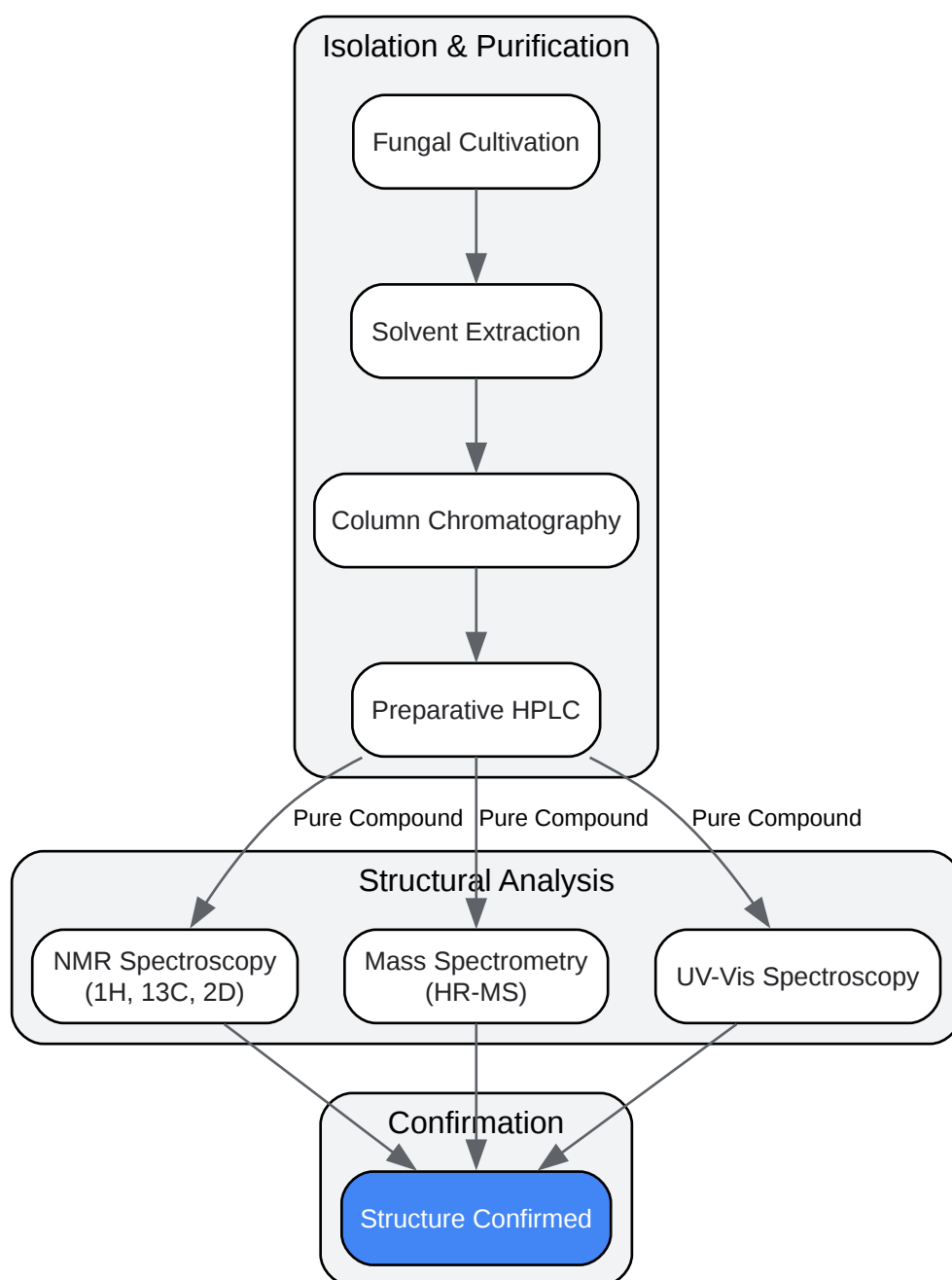
- Fungal Cultivation:** The producing organism, such as *Aspergillus kumbius*, is cultured on a suitable growth medium to promote the production of secondary metabolites.
- Extraction:** The fungal biomass and/or the culture broth are extracted using an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of metabolites.
- Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer.
  - Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HR-MS) is performed, typically using an electrospray ionization (ESI) source, to determine the accurate mass of the molecular ion.
- UV-Vis Spectroscopy:
  - The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., methanol) and measuring the absorbance over a range of wavelengths.

## Workflow for Structural Confirmation

The following diagram illustrates the general workflow for the isolation and structural confirmation of a natural product like **Asterriquinol D dimethyl ether**.



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Caption: Workflow for the isolation and structural elucidation of natural products.

## Comparison with Known Structure

The experimental data obtained through the aforementioned protocols are compared against the previously reported data for **Asterriquinol D dimethyl ether**. A complete match in the

spectroscopic data, including chemical shifts, coupling constants, and mass-to-charge ratio, provides unambiguous confirmation of the assigned structure. This rigorous comparison ensures the identity and purity of the isolated compound, which is critical for its use in further biological and pharmacological studies.

The structural confirmation of **Asterriquinol D dimethyl ether**, a bis-indolyl benzenoid, is a critical step in its development as a potential therapeutic agent.<sup>[1]</sup> The compound has been identified as a metabolite from the fungus *Aspergillus kumbius* and has shown cytotoxic activity against mouse myeloma cells.<sup>[1]</sup> The established structure provides the basis for understanding its mechanism of action and for the design of synthetic analogs with improved properties.

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## References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]
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